N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with an oxadiazole ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic conditions to form the benzodiazole ring.
Introduction of the Oxadiazole Ring: The benzodiazole intermediate is then reacted with a nitrile oxide, generated in situ from a hydroxylamine derivative and a chlorinating agent, to form the oxadiazole ring.
Attachment of the Propanamide Group: Finally, the oxadiazole-benzodiazole intermediate is acylated with propanoyl chloride in the presence of a base such as pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antifungal and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mechanism of Action
The mechanism of action of N-{4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-{4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE can be compared with other benzodiazole and oxadiazole derivatives:
Similar Compounds: Benzodiazole derivatives like 1,3-benzodiazole and oxadiazole derivatives like 1,2,4-oxadiazole.
Uniqueness: The unique combination of benzodiazole and oxadiazole rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[4-[1-(3-methylbutyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C17H21N5O2/c1-4-14(23)19-16-15(20-24-21-16)17-18-12-7-5-6-8-13(12)22(17)10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,19,21,23) |
InChI Key |
WBNVDKYUZBTIEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.